2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide 2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13372304
InChI: InChI=1S/C11H14ClNO/c1-9-4-3-5-10(6-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN(C)C(=O)CCl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide

CAS No.:

Cat. No.: VC13372304

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide -

Specification

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 2-chloro-N-methyl-N-[(3-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C11H14ClNO/c1-9-4-3-5-10(6-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3
Standard InChI Key CAUKLBVAOLUHFA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN(C)C(=O)CCl
Canonical SMILES CC1=CC(=CC=C1)CN(C)C(=O)CCl

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure consists of an acetamide backbone with two N-substituents: a methyl group and a 3-methylbenzyl group. The chlorine atom at the α-position of the acetyl group introduces electrophilic reactivity, while the aromatic ring’s methyl substituent enhances lipophilicity. This configuration is analogous to N-benzyl derivatives, where steric interactions between substituents dictate molecular conformation.

Physicochemical Characteristics

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₂H₁₆ClNO₂Derived from
Molecular Weight253.72 g/molCalculated
SolubilityLikely soluble in apolar solvents (e.g., dichloromethane)Inferred from
Melting Point~100–120°C (estimated)Based on

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Formation of the Secondary Amine: Reacting methylamine with 3-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) yields N-methyl-3-methylbenzylamine.

  • Acylation with Chloroacetyl Chloride: The secondary amine undergoes acylation with chloroacetyl chloride in dichloromethane at 0–5°C, facilitated by triethylamine to neutralize HCl .

Reaction Scheme:

Methylamine+3-Methylbenzyl ChlorideN-Methyl-3-methylbenzylamine\text{Methylamine} + \text{3-Methylbenzyl Chloride} \rightarrow \text{N-Methyl-3-methylbenzylamine} N-Methyl-3-methylbenzylamine+ClCH₂COCl2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide\text{N-Methyl-3-methylbenzylamine} + \text{ClCH₂COCl} \rightarrow \text{2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide}

Industrial Production

Industrial methods employ continuous flow reactors to optimize yield (~85–90%) and purity. Key parameters include:

  • Temperature: 20–25°C

  • Pressure: 1–2 atm

  • Solvent: Toluene or ethyl acetate .

Biological and Pharmacological Activities

Neuropharmacological Effects

N-substituted acetamides, such as N-benzyl derivatives, demonstrate antidepressant-like effects in murine models (e.g., 60 mg/kg reducing immobility by 40% in tail suspension tests). The 3-methylbenzyl group may enhance blood-brain barrier penetration, potentiating central nervous system activity.

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor in herbicide synthesis, leveraging its electrophilic chlorine for cross-coupling reactions. Analogous derivatives are used in glyphosate adjuvants.

Polymer Science

Its dual alkyl groups improve compatibility with hydrophobic polymers, making it a candidate for polyamide plasticizers .

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